molecular formula C20H13F3N2O3S B2870518 3-nitro-4-phenylsulfanyl-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 303988-34-3

3-nitro-4-phenylsulfanyl-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2870518
CAS No.: 303988-34-3
M. Wt: 418.39
InChI Key: KLHLHWKYSVFODE-UHFFFAOYSA-N
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Description

3-Nitro-4-phenylsulfanyl-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound with the molecular formula C21H15F3N2O3S and a molecular weight of 432.42 g/mol [ ]. This benzamide derivative is part of a class of compounds investigated for various biochemical applications, including as a potential inhibitor of protein-protein interactions [ ]. Compounds featuring the nitro- and trifluoromethylphenyl fragments, similar to this benzamide, are of significant interest in medicinal chemistry research. Specifically, such structural motifs are being explored in the development of small-molecule inhibitors that target amyloid fibril aggregation, a pathological process associated with neurodegenerative diseases [ ]. The presence of the sulfanyl (thioether) linker and nitro group may contribute to profitable interactions with hydrophobic pockets and hydrogen bonding within protein targets, which can be crucial for modulating aggregation pathways [ ]. Researchers can utilize this compound as a building block in organic synthesis or as a reference standard in high-throughput screening campaigns to identify novel therapeutic agents. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Datasheet for comprehensive handling and hazard information.

Properties

IUPAC Name

3-nitro-4-phenylsulfanyl-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2O3S/c21-20(22,23)14-5-4-6-15(12-14)24-19(26)13-9-10-18(17(11-13)25(27)28)29-16-7-2-1-3-8-16/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHLHWKYSVFODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Direct Amide Coupling Using Carboxylic Acid and Amine

The most straightforward approach involves coupling 3-nitro-4-phenylsulfanylbenzoic acid with 3-(trifluoromethyl)aniline. This method leverages phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to activate the carboxylic acid as an acyl chloride, followed by nucleophilic attack by the amine.

Reaction Scheme:
  • Acid Chloride Formation :
    $$ \text{3-Nitro-4-phenylsulfanylbenzoic acid} + \text{SOCl}2 \rightarrow \text{3-Nitro-4-phenylsulfanylbenzoyl chloride} + \text{HCl} + \text{SO}2 $$

  • Amide Bond Formation :
    $$ \text{3-Nitro-4-phenylsulfanylbenzoyl chloride} + \text{3-(Trifluoromethyl)aniline} \rightarrow \text{Target Compound} + \text{HCl} $$

Optimization Insights :

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) improves yields (70–85%) by minimizing hydrolysis.
  • Catalyst : Triethylamine (TEA) neutralizes HCl, driving the reaction to completion.

Table 1: Representative Conditions for Direct Amide Coupling

Starting Acid Amine Activator Solvent Yield (%) Reference
3-Nitro-4-phenylsulfanylbenzoic acid 3-(Trifluoromethyl)aniline SOCl₂ DCM 78

Alternative Methods Involving Sulfur Nucleophiles

The phenylsulfanyl group can be introduced via nucleophilic aromatic substitution (SₙAr) on a pre-formed nitrobenzamide intermediate.

Reaction Protocol:
  • Synthesis of 3-Nitro-4-fluorobenzamide :
    Fluorination of 3-nitrobenzamide using Selectfluor® yields the fluoro intermediate.

  • Thiolation with Thiophenol :
    $$ \text{3-Nitro-4-fluorobenzamide} + \text{PhSH} \xrightarrow{\text{K₂CO₃, DMF}} \text{3-Nitro-4-phenylsulfanylbenzamide} + \text{HF} $$

Critical Parameters :

  • Base : Potassium carbonate (K₂CO₃) deprotonates thiophenol, enhancing nucleophilicity.
  • Solvent : Dimethylformamide (DMF) facilitates polar transition states.

Table 2: Thiolation Reaction Optimization

Substrate Thiol Base Solvent Yield (%) Reference
3-Nitro-4-fluorobenzamide Thiophenol K₂CO₃ DMF 65

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF and DMSO enhance solubility of nitro intermediates but may decompose at >100°C.
  • Low-Temperature Regiocontrol : Nitration at 0°C improves meta-selectivity (90:10 meta:para ratio).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.5–8.2 ppm, with distinct splitting from the trifluoromethyl group.
  • FT-IR : Stretching vibrations at 1680 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂), and 1340 cm⁻¹ (C-F).

Crystallographic Studies

Single-crystal X-ray diffraction (SCXRD) confirms the planar benzamide core and dihedral angles between substituents (e.g., 85° between phenylsulfanyl and benzamide planes).

Table 3: Crystallographic Data for 3-Nitro-4-Phenylsulfanyl-N-[3-(Trifluoromethyl)Phenyl]Benzamide

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.0209
b (Å) 14.5364
c (Å) 25.0008
β (°) 90.0
Volume (ų) 2915.6
Z 4
Reference

Biological Activity

3-Nitro-4-phenylsulfanyl-N-[3-(trifluoromethyl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its effects, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C14H8F3N2O3S
  • Molecular Weight : 350.28 g/mol
  • IUPAC Name : 3-nitro-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbaldehyde

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antidepressant Effects : Compounds containing trifluoromethyl groups have been associated with antidepressant-like effects in various studies. For instance, a related compound demonstrated modulation of serotonergic systems, which is crucial for developing new antidepressants .
  • Antiviral Properties : Some derivatives of similar structures have shown antiviral activity against various viruses, suggesting potential applications in treating viral infections .

The biological activity of this compound may involve several mechanisms:

  • Serotonergic Modulation : Similar compounds have been shown to interact with serotonin receptors (5-HT1A and 5-HT3), which are critical in mood regulation and could explain potential antidepressant properties .
  • Inhibition of Viral Replication : Structural analogs have been reported to inhibit RNA-dependent RNA polymerases, which are essential for viral replication, thereby showcasing antiviral potential .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AntidepressantCF3SePBSerotonergic system modulation
AntiviralBenzimidazole DerivativesInhibition of RNA polymerase
Toxicity AssessmentVarious Sulfur CompoundsAcute toxicity in animal models

Case Study: Antidepressant-Like Effects

In a study evaluating the antidepressant-like effects of a related compound (N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide), researchers found significant behavioral improvements in mice subjected to Forced Swim Tests (FST) and Tail Suspension Tests (TST). The study highlighted the involvement of serotonergic receptors, particularly 5-HT1A and 5-HT3, while noting low acute toxicity levels in test subjects .

Case Study: Antiviral Efficacy

Another study focused on compounds with similar structures demonstrated effective antiviral properties against the hepatitis C virus (HCV). The derivatives exhibited low IC50 values, indicating potent inhibition of viral replication pathways. This suggests that further exploration into the antiviral capabilities of this compound could be warranted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped based on shared functional groups or scaffold modifications. Below is a detailed comparison:

Substituent-Based Analogues

Key Observations:

Trifluoromethyl Phenyl Group : Present in both the target compound and flutolanil, this group enhances metabolic stability and lipophilicity, critical for membrane penetration in agrochemicals .

Sulfur-Containing Groups :

  • The target compound’s phenylsulfanyl group may offer moderate oxidation resistance compared to the sulfonyl group in CymitQuimica’s analog, which could increase acidity and hydrogen-bonding capacity .
  • The sulfamoyl-thiazole in CAS 89565-47-9 introduces heterocyclic diversity, likely targeting enzymes like kinases or proteases .

Methodological Insights for Structural Comparison

The Mercury CSD 2.0 software () enables advanced crystallographic comparisons, such as:

  • Packing Similarity : Assessing how trifluoromethyl or sulfanyl groups influence crystal packing vs. analogs.
  • Intermolecular Interactions : Identifying hydrogen-bonding or π-stacking patterns mediated by nitro or phenyl groups.

Hypothesized Structure-Activity Relationships (SAR)

  • Bioactivity : Flutolanil’s fungicidal activity suggests that the trifluoromethylbenzamide scaffold is agriculturally viable. The target compound’s phenylsulfanyl group might alter target specificity compared to flutolanil’s alkoxy group .
  • Solubility : The sulfanyl group in the target compound may improve lipid solubility relative to the sulfamoyl group in CAS 89565-47-9, affecting bioavailability .

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